4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid
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Overview
Description
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.35 g/mol . It is characterized by the presence of a butanoic acid moiety linked to a sulfonamide group, which is further substituted with a methyl and acetyl group on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with N-methylbutanoic acid in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is typically isolated by filtration and dried under reduced pressure to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, typically under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(N-methyl4-acetylbenzenesulfonamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(N-methyl4-acetylbenzenesulfonamido)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.
Uniqueness
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both the sulfonamide and butanoic acid moieties allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4-[(4-acetylphenyl)sulfonyl-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10(15)11-5-7-12(8-6-11)20(18,19)14(2)9-3-4-13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEWWBLRALLPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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